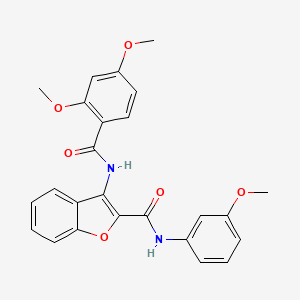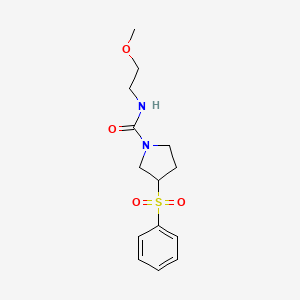
N-(2-methoxyethyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, also known as MPCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPCC is a small molecule that can modulate protein-protein interactions, making it a promising tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
N-(2-methoxyethyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide exhibits significant promise due to its unique chemical structure. The study of its solvated crystal structure reveals insights into its molecular conformation, which is crucial for understanding its interaction with biological molecules. The crystallographic analysis demonstrates the planar nature of the methoxyphenyl ring and its connection to the oxo-pyrrolidine moiety via a sulfonyl group. This detailed structural information is foundational for its applications in drug design and synthesis (Banerjee et al., 2002).
Synthetic Applications
In synthetic chemistry, this compound serves as a precursor or intermediate in the creation of various pharmacologically relevant structures. For instance, its analogs have demonstrated utility in Cu-catalyzed coupling reactions, enhancing the synthesis of (hetero)aryl methylsulfones, a class of compounds known for their pharmaceutical importance (Ma et al., 2017). Additionally, its role in the synthesis of diverse heterocyclic compounds, such as piperidines and pyrrolizidines, underscores its versatility in generating complex organic molecules with potential bioactivity (Back & Nakajima, 2000).
Material Science and Polymer Research
The compound's structural features facilitate its incorporation into polymeric materials, leading to novel properties. For example, sulfonated polyimides containing pyridine groups have been developed for use as proton exchange membrane materials, demonstrating high thermal stability and mechanical properties. The inclusion of pyridine and sulfone groups, possibly derived from analogs of N-(2-methoxyethyl)-3-(phenylsulfonyl)pyrrolidine-1-carboxamide, contributes to these materials' enhanced performance (Lei et al., 2011).
Pharmacological Research
Beyond its structural and synthetic utility, derivatives of this compound have shown potential in pharmacological research. Design and synthesis of analogs targeting specific biological pathways can lead to the development of new therapeutic agents. For instance, derivatives have been explored for their anticancer activity, particularly against multiple myeloma, demonstrating the compound's relevance in designing bioactive molecules (Ghosh et al., 2020).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)16-9-7-13(11-16)21(18,19)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBVLHJVQCTZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

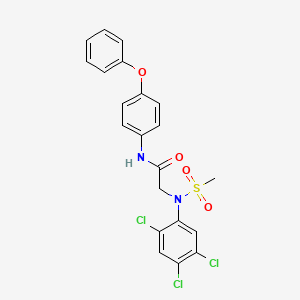
![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)
![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)
![1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2957942.png)
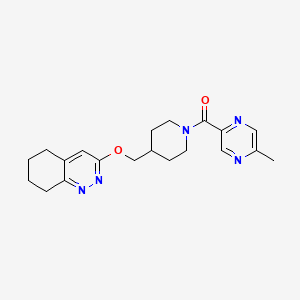



![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)
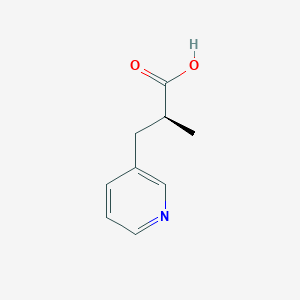
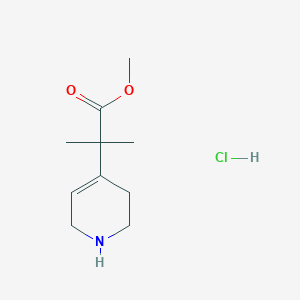
![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

